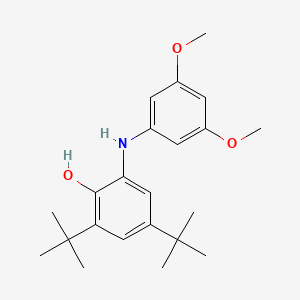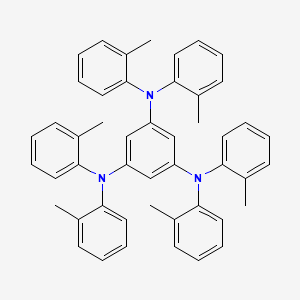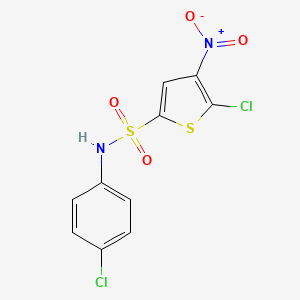
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, sulfonamide group, and nitro group, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group, and finally, the addition of the nitro and chloro substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro-.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further research and development in different scientific fields.
Applications De Recherche Scientifique
2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 5-chloro-N-(4-chlorobenzyl)-2-thiophenesulfonamide
- 5-chloro-N-(cyclohexylmethyl)-2-thiophenesulfonamide
- 5-chloro-N-ethyl-N-phenyl-2-thiophenesulfonamide
Uniqueness
What sets 2-Thiophenesulfonamide, 5-chloro-N-(4-chlorophenyl)-4-nitro- apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Propriétés
Numéro CAS |
646039-57-8 |
|---|---|
Formule moléculaire |
C10H6Cl2N2O4S2 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
5-chloro-N-(4-chlorophenyl)-4-nitrothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl2N2O4S2/c11-6-1-3-7(4-2-6)13-20(17,18)9-5-8(14(15)16)10(12)19-9/h1-5,13H |
Clé InChI |
DWEXJCGATNPGCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-cyclooctyl-N-[[4-(trifluoromethoxy)phenyl]methyl]ethane-1,2-diamine](/img/structure/B14216577.png)
![1-({[2-(4-Hydroxyphenyl)ethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14216585.png)
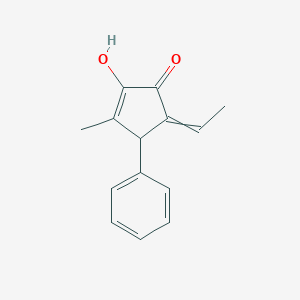
![3-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14216598.png)

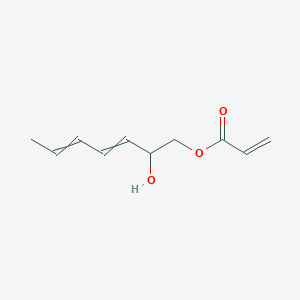
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
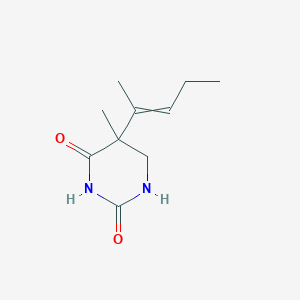

![Azetidine, 2-(3-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14216650.png)
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
